

# An In-depth Technical Guide to 2,5-Diiodopyridine: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,5-Diiodopyridine

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## Introduction

**2,5-Diiodopyridine** is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its two iodine substituents provide reactive sites for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and key applications of **2,5-diiodopyridine**.

## Physical and Chemical Properties

The fundamental physical and chemical properties of **2,5-diiodopyridine** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>3</sub> I <sub>2</sub> N	[1][2]
Molecular Weight	330.89 g/mol	[1][2]
Appearance	Light brown to brown solid	[3][4]
Melting Point	152-155 °C (lit.)	[1][4]
Boiling Point (Predicted)	306.1 ± 22.0 °C	[3][4]
Density (Predicted)	2.609 ± 0.06 g/cm <sup>3</sup>	[3][4]
Solubility	Insoluble in water.[3][4] Generally soluble in organic solvents like DMSO, DMF, chloroform, and methanol.	
pKa (Predicted)	-0.18 ± 0.10	[3][4]
CAS Number	116195-81-4	[1][2]

## Spectroscopic Data

Precise experimental spectroscopic data for **2,5-diiodopyridine** is not readily available in the public domain. However, data for the closely related compound, 2,5-dibromopyridine, can provide a useful reference for the expected spectral characteristics.

Note: The following data is for 2,5-dibromopyridine and should be used as an estimation for **2,5-diiodopyridine**. The presence of iodine instead of bromine will influence the chemical shifts and fragmentation patterns.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a di-substituted pyridine ring is expected to show three signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the positions of the substituents.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring. The carbons attached to

the iodine atoms are expected to be significantly shifted. The predicted chemical shift ranges for different types of carbon atoms can be a useful guide.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit characteristic peaks for the C-H stretching of the aromatic ring (around 3000-3100  $\text{cm}^{-1}$ ), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600  $\text{cm}^{-1}$  region), and C-I stretching vibrations (typically below 600  $\text{cm}^{-1}$ ).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound. The isotopic pattern of iodine ( $^{127}\text{I}$  is the only stable isotope) will result in a distinct M+1 peak. Fragmentation patterns will involve the loss of iodine atoms and cleavage of the pyridine ring.

## Synthesis of 2,5-Diiodopyridine

A common and effective method for the synthesis of **2,5-diiodopyridine** is through a Sandmeyer-type reaction starting from 2,5-diaminopyridine. While a specific detailed protocol for the diiodo derivative is not widely published, a general procedure can be adapted from the synthesis of the analogous 2,5-dibromopyridine.[\[4\]](#)[\[15\]](#)

## Experimental Protocol: Synthesis via Sandmeyer Reaction

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

- 2,5-Diaminopyridine
- Hydroiodic acid (HI)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Potassium iodide (KI)
- Ice

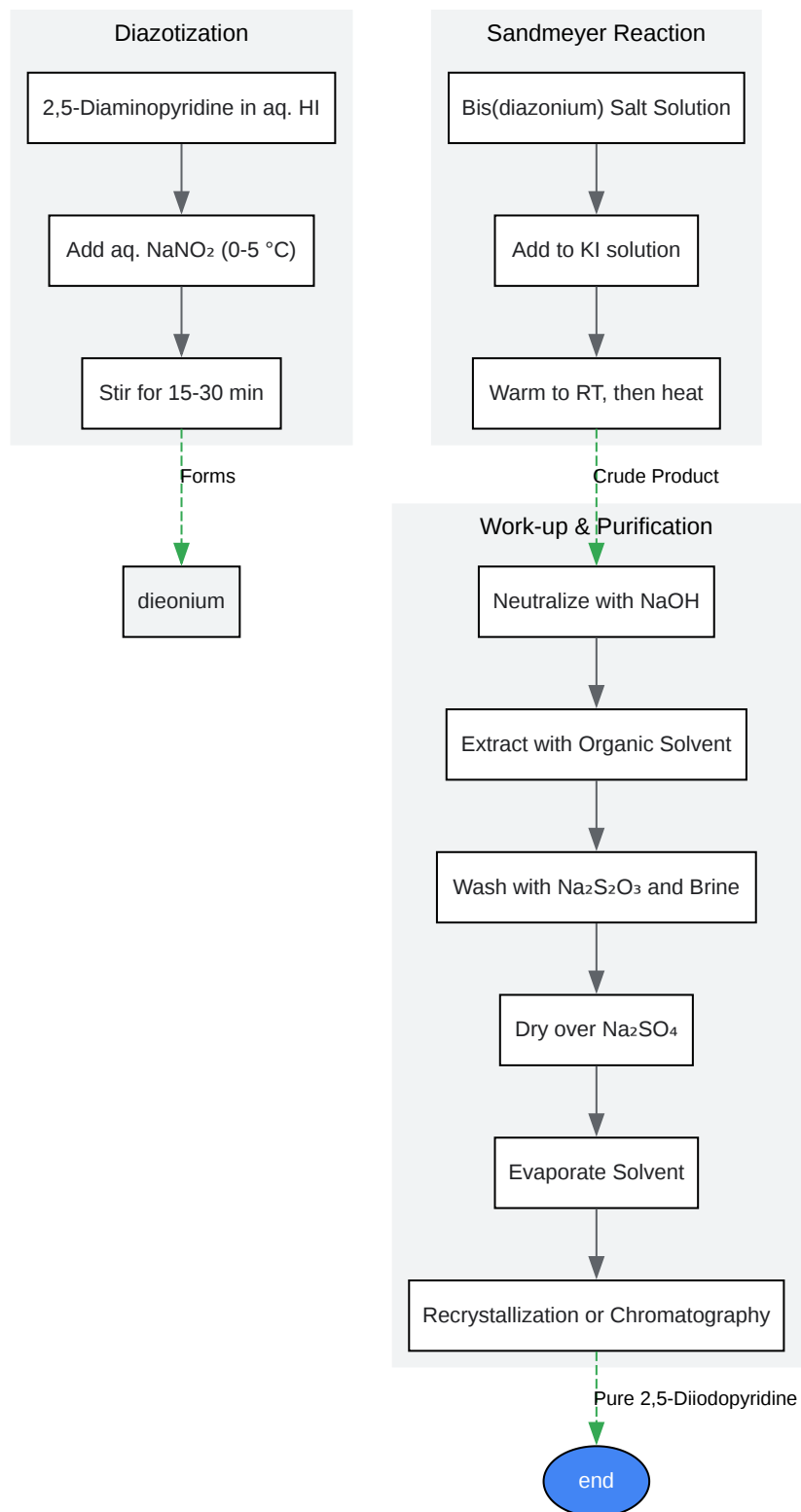
- Sodium hydroxide (NaOH) solution
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Diazotization:
  - Dissolve 2,5-diaminopyridine in a cooled (0-5 °C) aqueous solution of hydroiodic acid in a reaction vessel.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature between 0-5 °C with vigorous stirring. The formation of the bis(diazonium) salt is indicated by a change in the color of the solution.
  - Continue stirring for an additional 15-30 minutes at this temperature to ensure complete diazotization.
- Iodination (Sandmeyer Reaction):
  - In a separate vessel, prepare a solution of potassium iodide in water.
  - Slowly add the freshly prepared bis(diazonium) salt solution to the potassium iodide solution. Effervescence (release of nitrogen gas) should be observed.
  - Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt and formation of the diiodo-product.
- Work-up and Purification:
  - Cool the reaction mixture to room temperature.
  - Neutralize the excess acid by slowly adding a sodium hydroxide solution until the pH is neutral or slightly basic.

- Extract the crude product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
- Combine the organic extracts and wash with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude **2,5-diiodopyridine**.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

## Workflow for the Synthesis of 2,5-Diiodopyridine

[Click to download full resolution via product page](#)Caption: A generalized workflow for the synthesis of **2,5-diiodopyridine**.

## Chemical Reactivity and Applications

The primary utility of **2,5-diiodopyridine** in organic synthesis stems from the reactivity of its two carbon-iodine bonds. These bonds can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the selective introduction of various substituents at the 2- and 5-positions of the pyridine ring.

## Suzuki Coupling Reactions

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds. [\[16\]](#) **2,5-Diiodopyridine** is an excellent substrate for Suzuki coupling reactions with a wide range of boronic acids or their esters, enabling the synthesis of 2,5-disubstituted pyridines.

Disclaimer: This is a representative protocol and may require optimization for specific substrates.

Materials:

- **2,5-Diiodopyridine**
- Aryl- or heteroaryl-boronic acid (or boronic ester)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(OAc)<sub>2</sub>, or PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, or K<sub>3</sub>PO<sub>4</sub>)
- Solvent (e.g., dioxane, toluene, or DMF, often with water)
- Inert atmosphere (Nitrogen or Argon)

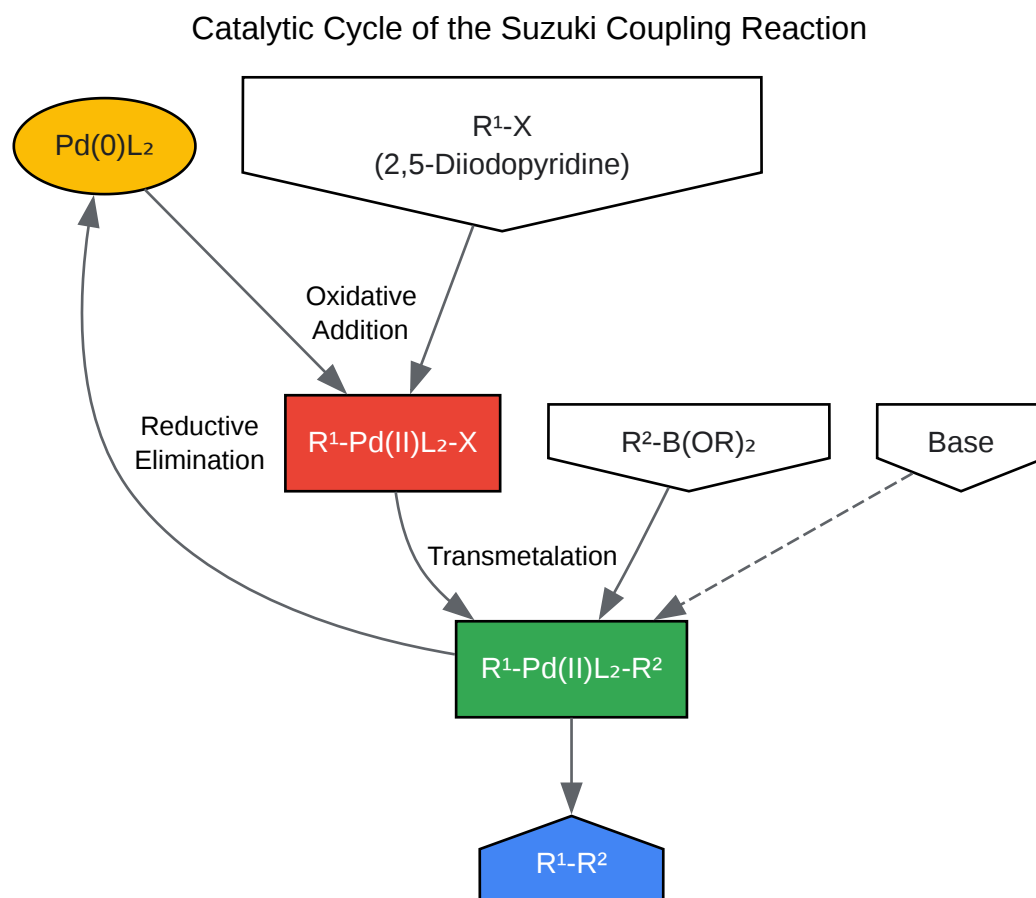
Procedure:

- Reaction Setup:
  - To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) under an inert atmosphere, add **2,5-diiodopyridine** (1.0 equiv), the boronic acid or ester (1.1 to 2.2

equiv, depending on whether mono- or di-substitution is desired), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equiv).

- Add the degassed solvent system to the vessel.
- Reaction:
  - Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
  - Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up and Purification:
  - Once the reaction is complete, cool the mixture to room temperature.
  - If a biphasic solvent system was used, separate the layers. If not, dilute the mixture with an organic solvent and wash with water and brine.
  - Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ).
  - Filter and concentrate the solution under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2,5-disubstituted pyridine.





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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Biological Significance and Drug Development

While **2,5-diiodopyridine** itself is not known to possess significant biological activity, it is a crucial intermediate in the synthesis of a wide array of biologically active molecules. The 2,5-disubstituted pyridine scaffold is a common motif in many pharmaceutical compounds. By utilizing **2,5-diiodopyridine** as a starting material, medicinal chemists can efficiently generate libraries of compounds for drug discovery programs targeting various diseases. The ability to introduce diverse functional groups at the 2- and 5-positions allows for the fine-tuning of a molecule's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.

## Conclusion

**2,5-Diiodopyridine** is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in cross-coupling reactions, make it an important tool for the construction of complex molecular architectures. While its direct biological applications are limited, its role as a key intermediate in the synthesis of pharmaceutically relevant compounds underscores its significance in the field of drug discovery and development. Further research into novel synthetic routes and applications of **2,5-diiodopyridine** is likely to continue to expand its utility in both academic and industrial research.

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#### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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